(1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
(1H-benzo[d]imidazol-2-yl)methanamine: is a chemical compound with the molecular formula C8H9N3. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and material science.
Mechanism of Action
- One study suggests that blocking the AQ signal reception at the level of PqsR (a transcriptional regulator in bacteria) leads to reduced transcription of specific genes, ultimately affecting luminescence readout. While this study doesn’t directly involve our compound, it highlights the importance of understanding transcriptional regulation.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-benzo[d]imidazol-2-yl)methanamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. One common method includes the use of N,N-dimethylformamide and sulfur as reagents. The reaction proceeds under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1H-benzo[d]imidazol-2-yl)methanamine can undergo oxidation reactions, typically forming corresponding imine or amide derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Imine or amide derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: (1H-benzo[d]imidazol-2-yl)methanamine is used as a building block in organic synthesis. It is involved in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory agents.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- (1H-benzo[d]imidazol-2-yl)methylamine
- (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 2-(aminomethyl)-1H-benzimidazole
Uniqueness: (1H-benzo[d]imidazol-2-yl)methanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1H-benzimidazol-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSRTUSVXHIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206777 | |
Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-57-2 | |
Record name | 1H-Benzimidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5805-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1H-Benzimidazol-2-ylmethyl)amine?
A1: (1H-Benzimidazol-2-ylmethyl)amine has the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol. []
Q2: What is the typical coordination behavior of (1H-Benzimidazol-2-ylmethyl)amine?
A2: (1H-Benzimidazol-2-ylmethyl)amine often acts as a tridentate chelating ligand, coordinating to metal ions through its three nitrogen atoms (one amine and two imine nitrogens). []
Q3: What types of metal complexes have been synthesized with (1H-Benzimidazol-2-ylmethyl)amine?
A3: Researchers have successfully incorporated (1H-Benzimidazol-2-ylmethyl)amine into complexes with various transition metals, including manganese(II), [] lead(II), [] and copper(II). [, , , , ]
Q4: What is the significance of the crystal structures obtained for these metal complexes?
A4: Crystallographic studies provide invaluable insights into the coordination geometry around the metal center. For instance, in the copper(II) complex with (1H-Benzimidazol-2-ylmethyl)amine, a distorted octahedral geometry is observed. [] This structural information helps in understanding the properties and potential applications of these complexes.
Q5: Do hydrogen bonds play a role in the crystal structures of these complexes?
A5: Yes, hydrogen bonding is frequently observed in the crystal structures, often involving N—H⋯O, O—H⋯O, N—H⋯Cl, and O—H⋯Cl interactions. [, , , , ] These interactions contribute to the stability and three-dimensional network formation within the crystal lattice.
Q6: Have any interesting supramolecular structures been observed in these complexes?
A6: The presence of π–π stacking interactions between aromatic rings, in addition to hydrogen bonding, can lead to the formation of intricate three-dimensional framework structures in the crystal lattice. [, , , ]
Q7: Beyond its role as a ligand, what other reactions involving (1H-Benzimidazol-2-ylmethyl)amine have been explored?
A7: Research has shown that (1H-Benzimidazol-2-ylmethyl)amine can undergo a fascinating domino fusion reaction in the presence of specific metal ions and reaction conditions. [, ] This process involves multiple bond formations and cyclization steps, highlighting the compound's versatility in complex organic synthesis.
Q8: What is the role of oxygen and water in the domino fusion reaction of (1H-Benzimidazol-2-ylmethyl)amine?
A8: Studies using isotope labeling reveal that both atmospheric oxygen and water contribute oxygen atoms to the final product in the domino fusion reaction. [] This finding underscores the importance of carefully controlling reaction conditions to direct the synthesis toward the desired product.
Q9: How does the metal ion influence the domino fusion reaction?
A9: The choice of metal ion significantly impacts the reaction pathway and product formation. For example, using cobalt(II) leads to the formation of a dimeric cluster with a 2,3,5,6-tetrakis(1-methyl-1H-benzo[d]imidazol-2-yl)pyrazine core. [] In contrast, employing iron(III) yields a stable triheteroarylmethyl radical through a different domino process. []
Q10: What computational methods have been employed to study (1H-Benzimidazol-2-ylmethyl)amine and its reactions?
A10: Density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and understanding the role of metal ions in directing the domino fusion process. [] These computational studies provide valuable insights complementing experimental observations.
Q11: Has (1H-Benzimidazol-2-ylmethyl)amine or its derivatives shown any promising biological activity?
A11: While the primary focus of the reviewed research is on coordination chemistry and synthetic applications, some studies have investigated the antimicrobial properties of (1H-Benzimidazol-2-ylmethyl)amine and its derivatives. Preliminary results suggest potential for further exploration in this area. [, , ]
Q12: What analytical techniques are commonly used to characterize (1H-Benzimidazol-2-ylmethyl)amine and its complexes?
A12: Researchers utilize a combination of techniques, including elemental analysis, electrical conductivity measurements, thermal analysis (TGA/DSC), infrared spectroscopy (IR), UV-Vis spectroscopy, and single-crystal X-ray diffraction to fully characterize these compounds and their complexes. [, ]
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